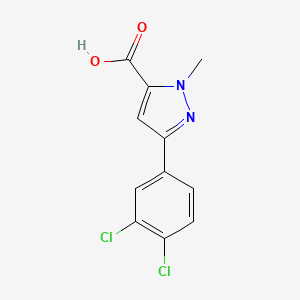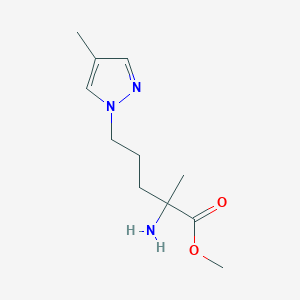
Methyl 2-amino-2-methyl-5-(4-methyl-1h-pyrazol-1-yl)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-amino-2-methyl-5-(4-methyl-1h-pyrazol-1-yl)pentanoate is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methyl group and an amino acid ester moiety. The compound’s structure allows it to participate in various chemical reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-2-methyl-5-(4-methyl-1h-pyrazol-1-yl)pentanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methyl-1H-pyrazole with an amino acid ester derivative. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of methyl 2
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
methyl 2-amino-2-methyl-5-(4-methylpyrazol-1-yl)pentanoate |
InChI |
InChI=1S/C11H19N3O2/c1-9-7-13-14(8-9)6-4-5-11(2,12)10(15)16-3/h7-8H,4-6,12H2,1-3H3 |
InChI Key |
VKTZUKKKTYCJOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CCCC(C)(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1-Dichloro-6-oxaspiro[3.5]nonan-2-one](/img/structure/B13479486.png)
![rac-4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine](/img/structure/B13479509.png)

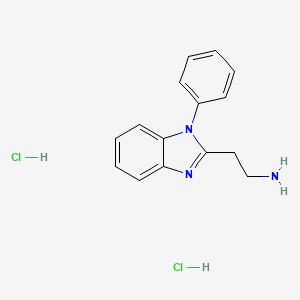
![2-[(1Z)-3-oxo-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-1-ylidene]acetic acid](/img/structure/B13479523.png)
![Ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride](/img/structure/B13479525.png)
![6,8-Dichloroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B13479531.png)
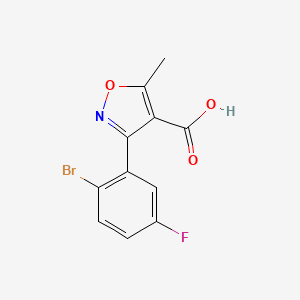
![8-Oxo-1,4-dioxaspiro[4.5]decane-7-carbaldehyde](/img/structure/B13479535.png)
![Tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13479539.png)
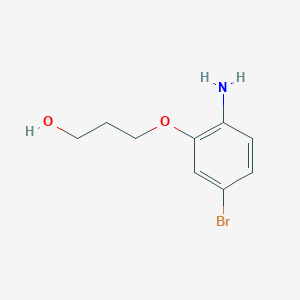
![[(1r,3r)-3-Aminocyclobutyl]methanesulfonamide hydrobromide, trans](/img/structure/B13479551.png)
